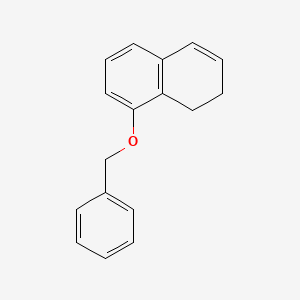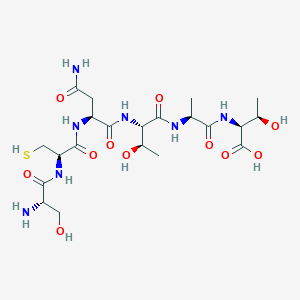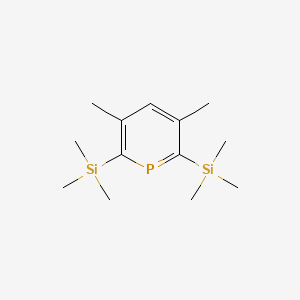
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)-, is a compound belonging to the class of organophosphorus compounds. It is characterized by the presence of phosphorus atoms bonded to organic groups. This compound is notable for its unique structure, which includes trimethylsilyl groups, making it a valuable reagent in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- typically involves the reaction of halogenophosphines with organometallic reagents . One common method is the reaction of hydrophosphoryl compounds with hexamethyldisilazane in the presence of zinc sulfate and diethylamine at room temperature . This reaction yields trimethylsilyl esters of phosphorus(III) acids in high yields (89-94%) within 4 hours . The reaction does not require specially prepared solvents or an inert atmosphere, making it a convenient and efficient synthetic route.
Industrial Production Methods
Industrial production of Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- often involves large-scale reactions using similar methods as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorus(V) derivatives.
Reduction: Reduction reactions can convert the compound back to its phosphorus(III) state.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphorus(V) derivatives, reduced phosphorus(III) compounds, and substituted phosphorin derivatives. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds.
Applications De Recherche Scientifique
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the Michaelis-Arbuzov reaction.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It is employed in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl groups enhance the stability and reactivity of the compound, allowing it to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- can be compared with other similar organophosphorus compounds, such as:
These compounds share similar structural features and reactivity but differ in their specific applications and properties. Phosphorin, 3,5-dimethyl-2,6-bis(trimethylsilyl)- is unique due to its high stability and reactivity, making it a valuable reagent in various chemical and industrial processes.
Propriétés
Numéro CAS |
355126-09-9 |
|---|---|
Formule moléculaire |
C13H25PSi2 |
Poids moléculaire |
268.48 g/mol |
Nom IUPAC |
(3,5-dimethyl-6-trimethylsilylphosphinin-2-yl)-trimethylsilane |
InChI |
InChI=1S/C13H25PSi2/c1-10-9-11(2)13(16(6,7)8)14-12(10)15(3,4)5/h9H,1-8H3 |
Clé InChI |
NMEVTZGPWKDJMK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(P=C1[Si](C)(C)C)[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)

![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
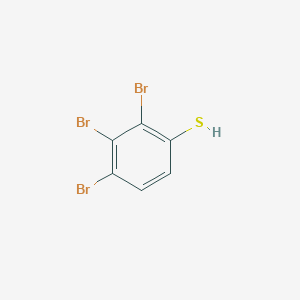
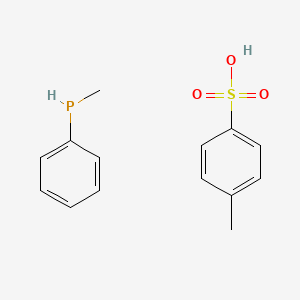
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
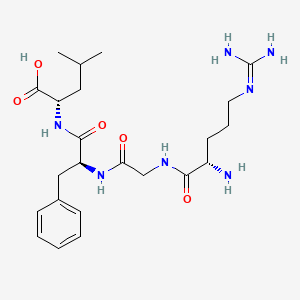
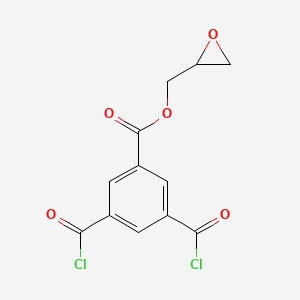
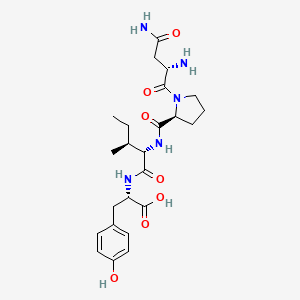
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)
![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
